N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(2,3)12-4-6-13(7-5-12)19-15(23)10-24-16-9-8-14-20-18-11-22(14)21-16/h4-9,11H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVPEDBYGNKDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the sulfanyl group and the tert-butylphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and tert-butylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, synthesis routes, and biological activities of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide with analogous compounds from the evidence:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Fluorophenyl Groups (e.g., ): Enhance bioavailability and target binding via hydrophobic interactions and electron-withdrawing effects .
- tert-Butyl Groups (e.g., ): Improve metabolic stability but may reduce aqueous solubility. The tert-butylphenyl group in the target compound could balance these properties .
- Chlorophenyl/Acetylphenyl Groups (e.g., ): Increase antimicrobial potency but may elevate cytotoxicity risks due to reactive intermediates .
Synthetic Complexity :
- Most analogs require multi-step syntheses involving cyclocondensation (e.g., pyridazine-hydrazine reactions) and coupling (e.g., thioether formation) . The target compound’s synthesis would similarly demand optimized conditions for sulfanylacetamide linkage.
Antimicrobial Activity: Chlorophenyl derivatives (e.g., ) highlight the scaffold’s versatility against bacterial targets .
Biological Activity
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide (CAS Number: 1224162-96-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.4 g/mol. The compound features a triazolo-pyridazine moiety linked to a tert-butylphenyl group, which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1224162-96-2 |
| Molecular Formula | C₁₇H₁₉N₅OS |
| Molecular Weight | 341.4 g/mol |
Anti-inflammatory Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of 4-tert-butylphenyl salicylate have been shown to reduce nitric oxide production and inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through downregulation of the NF-κB pathway in macrophage models . This suggests that similar mechanisms may be applicable to the compound .
Antitumor Potential
The structural components of this compound may contribute to its potential antitumor activity. Compounds with triazole and pyridazine motifs have been investigated for their ability to inhibit various cancer cell lines. For example, pyrazole derivatives have demonstrated inhibitory effects against BRAF(V600E) and other kinases involved in tumor progression . Further studies are needed to elucidate the specific antitumor effects of this compound.
Antimicrobial Activity
Preliminary studies on related pyrazole derivatives indicate potential antimicrobial properties. A series of pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi . Given the structural similarities, it is plausible that this compound may also exhibit antimicrobial activity.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure can significantly impact the biological activity of compounds similar to this compound. For instance:
- Hydrophobic Interactions : The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability.
- Functional Group Variations : Alterations in the triazole or pyridazine rings can lead to varied pharmacological profiles.
In Vitro Studies
In vitro assays using cell lines treated with compounds similar to this compound have shown promising results in terms of cytotoxicity against cancer cells and modulation of inflammatory responses. These findings support further investigation into its therapeutic applications.
Q & A
Q. What are the critical parameters for optimizing the synthesis yield and purity of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide?
- Methodological Answer : Synthesis optimization involves controlling:
- Temperature : Reactions often proceed at 60–100°C for cyclization steps (e.g., triazolo-pyridazine formation) .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the sulfanyl group .
- Catalysts : Bases like K₂CO₃ or NaH accelerate coupling reactions between intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .
Table 1 : Example Reaction Conditions and Yields from Analogous Compounds
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | None | 80 | 72 | |
| Coupling | THF | NaH | 60 | 85 | |
| Purification | Ethyl acetate/hexane | Silica gel | RT | 95 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent connectivity (e.g., tert-butylphenyl protons at δ 1.3–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₂₂N₄O₂S) .
- HPLC-PDA : Assess purity (>98% recommended for biological assays) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. How do solvent polarity and catalyst selection influence the efficiency of sulfanyl-acetamide coupling reactions?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, improving reaction rates .
- Catalysts :
- Strong Bases (NaH) : Deprotonate thiol groups to enhance nucleophilicity .
- Phase-Transfer Catalysts (e.g., TBAB) : Facilitate interfacial reactions in biphasic systems .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar triazolo-pyridazine derivatives?
- Methodological Answer : Contradictions often arise from:
- Structural Variations : Substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) alter target binding .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
Strategies : - Standardized Assays : Replicate studies under identical conditions (e.g., IC₅₀ in MCF-7 cells) .
- Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (Table 2) .
Table 2 : Impact of Substituents on Biological Activity (Hypothetical Data)
| R Group | Target IC₅₀ (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-OCH₃ | 0.12 | 1.5 | |
| 4-Cl | 0.08 | 0.9 | |
| 4-F | 0.15 | 1.2 |
Q. What integrated methodologies are recommended for elucidating the compound’s molecular targets and mechanism of action?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for putative targets (e.g., kinase domains) .
- Cellular Profiling : RNA-seq or phosphoproteomics identify downstream pathways affected by treatment .
- Computational Docking : Molecular dynamics simulations predict binding modes in ATP-binding pockets .
Case Study : A triazolo-pyridazine analog showed nM affinity for EGFR kinase via SPR (KD = 12 nM) .
Q. What strategies enhance the pharmacokinetic properties of this compound while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
- Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., replacing tert-butyl with cyclopropyl) .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
